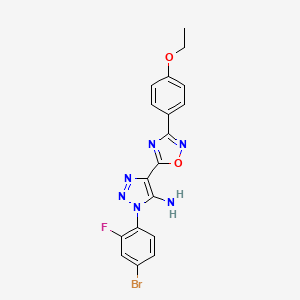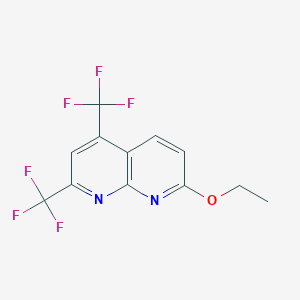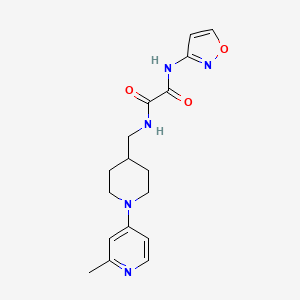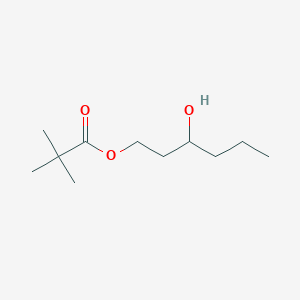
3-Hydroxyhexyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the design, synthesis, and biological testing of 16 compounds based on the structure modification of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs have been reported .Molecular Structure Analysis
The InChI code for 3-Hydroxyhexyl 2,2-dimethylpropanoate is 1S/C10H20O4/c1-9(2,5-11)7-14-8(13)10(3,4)6-12/h11-12H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
The storage temperature for 3-Hydroxyhexyl 2,2-dimethylpropanoate is room temperature, and it should be kept in a dark place and sealed in dry conditions .Applications De Recherche Scientifique
Cancer Research and Treatment
- Antitumor Activities : Metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives exhibit significant antitumor activities. These complexes, including compounds like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, have shown inhibitory actions against human colorectal carcinoma cells (HCT-116) while being non-toxic to normal cells (HEK-293) (Aboelmagd et al., 2021).
- Potential HDAC Inhibitors : Compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate structure have been investigated as potential histone deacetylase inhibitors (HDACIs). Some synthesized compounds exhibited promising antiproliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (El-Rayes et al., 2019).
Chemical Synthesis and Industrial Applications
- Odor Threshold Studies : Research on branched esters including methyl 2,2-dimethylpropanoate, an analog of 3-Hydroxyhexyl 2,2-dimethylpropanoate, revealed that these esters generally have lower odor thresholds compared to their straight-chain counterparts. This information is valuable for fragrance and flavor industries (Takeoka et al., 1995).
- Synthesis Optimization : Studies have been conducted to optimize the synthesis of 3-hydroxy-2,2-dimethylpropionic acid, a key component in the structure of 3-Hydroxyhexyl 2,2-dimethylpropanoate. These include exploring the effects of reaction temperature and concentration on yield (Jiang, 2004).
Pharmaceutical Intermediates
- Efficient Preparation of Pharmaceutical Intermediates : The Negishi coupling protocol was developed for the preparation of 3-aryl-2,2-dimethylpropanoates, which are key intermediates in pharmaceutical synthesis. This method provides easier access to these intermediates compared to traditional methods (Kwak et al., 2009).
Magnetic Properties Research
- Magnetic Property Studies : Investigations into the magnetic properties of dimeric copper(II) 2,2-dimethylpropanoate complexes have provided insights into their potential applications in materials science and related fields (Muto et al., 1986).
Orientations Futures
The future directions for the study of 3-Hydroxyhexyl 2,2-dimethylpropanoate and related compounds could involve further exploration of their potential as HDACIs, given the importance of this class of compounds in cancer treatment . Additionally, the development of more environmentally friendly synthesis methods could be a focus of future research .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the proliferation of colon cancer cells
Mode of Action
It’s known that similar compounds interact with their targets to inhibit cell proliferation . The compound’s interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
It’s known that similar compounds can affect cell proliferation pathways . More research is needed to fully understand the affected pathways and their downstream effects.
Propriétés
IUPAC Name |
3-hydroxyhexyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-5-6-9(12)7-8-14-10(13)11(2,3)4/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSLAYNROQKKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCOC(=O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyhexyl 2,2-dimethylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

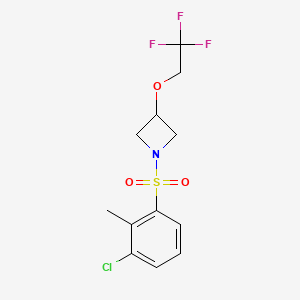
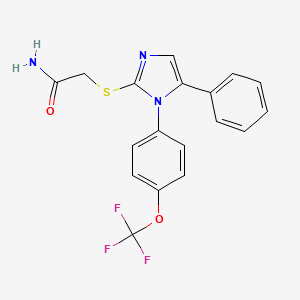

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)
![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)
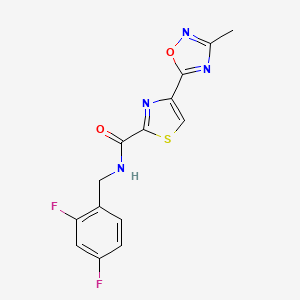
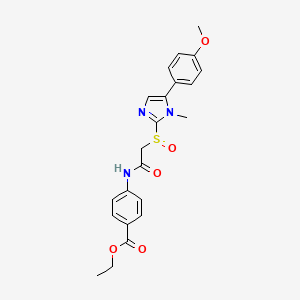
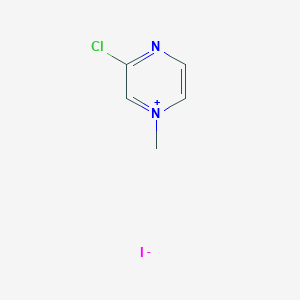
![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)

